molecular formula C4H12ClN2P B1582491 Bis(dimethylamino)chlorophosphine CAS No. 3348-44-5

Bis(dimethylamino)chlorophosphine

Cat. No.: B1582491
CAS No.: 3348-44-5
M. Wt: 154.58 g/mol
InChI Key: MAJFLEHNBOUSIY-UHFFFAOYSA-N
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Description

Bis(dimethylamino)chlorophosphine: is a chemical compound with the molecular formula C4H12ClN2P and a molecular weight of 154.58 g/mol . It is a colorless liquid that is sensitive to air and moisture, and it has a pungent odor . This compound is used as a reagent in various chemical reactions, particularly in the field of organophosphorus chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(dimethylamino)chlorophosphine can be synthesized through the reaction of phosphorus trichloride with dimethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . The general reaction is as follows:

PCl3+2(CH3)2NH(CH3)2N2PCl+2HClPCl_3 + 2 (CH_3)_2NH \rightarrow (CH_3)_2N_2PCl + 2 HCl PCl3​+2(CH3​)2​NH→(CH3​)2​N2​PCl+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that can handle the corrosive nature of the reactants and products. The product is then purified through distillation under reduced pressure to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Bis(dimethylamino)chlorophosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

Mechanism of Action

The mechanism of action of bis(dimethylamino)chlorophosphine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form bonds with other atoms, facilitating the formation of new chemical structures. In coupling reactions, it acts as a ligand, coordinating with transition metals to form active catalytic species .

Comparison with Similar Compounds

  • Bis(diisopropylamino)chlorophosphine
  • Diethylphosphoramidous dichloride
  • N,N,N′,N′-Tetramethylphosphorodiamidic chloride
  • Tris(dimethylamino)phosphine

Uniqueness: Bis(dimethylamino)chlorophosphine is unique due to its specific reactivity and the ability to form stable complexes with transition metals. Its smaller size compared to bulkier analogs like bis(diisopropylamino)chlorophosphine allows for more efficient catalytic processes in certain reactions .

Properties

IUPAC Name

N-[chloro(dimethylamino)phosphanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12ClN2P/c1-6(2)8(5)7(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJFLEHNBOUSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187122
Record name Chlorobis(dimethylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3348-44-5
Record name Chlorobis(dimethylamino)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3348-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorobis(dimethylamino)phosphine
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Record name Chlorobis(dimethylamino)phosphine
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Record name Chlorobis(dimethylamino)phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the structure of Bis(dimethylamino)chlorophosphine and are there any spectroscopic data available?

A1: this compound, with the molecular formula C4H12ClN2P, has a central phosphorus atom bonded to a chlorine atom and two dimethylamino (N(CH3)2) groups. Its molecular weight is 154.59 g/mol []. While the provided abstracts don't delve into detailed spectroscopic characterization, they do highlight the use of NMR spectroscopy to analyze similar compounds []. Further research is needed to provide comprehensive spectroscopic data for this compound.

Q2: Can you explain the reactions that this compound participates in, based on the provided research?

A2: One study shows that this compound reacts with Schiff bases derived from benzamidrazone or diaminomaleonitrile []. This reaction unexpectedly leads to the formation of 1H, 2H-, or 4H-1,2,4,3λ3-triazaphospholes or 1,3,2λ3-diazaphospholes, proceeding through triaza- or diaza-phosphorine intermediates []. The research highlights the compound's role as a precursor in the synthesis of these heterocyclic phosphorus-containing compounds.

Q3: Has the enthalpy of formation for this compound been determined?

A3: Yes, the standard molar enthalpy of formation for this compound (liquid) at 298.15 K has been determined to be −(220.1 ± 2.3) kJ·mol−1 using reaction calorimetry []. Furthermore, the enthalpy of vaporization has been derived from vapor pressure measurements, leading to a ΔfHm°(g) value of −(174.2 ± 2.6) kJ·mol−1 []. This thermochemical data provides valuable insights into the compound's energy and stability.

Q4: What are the potential applications of this compound based on its reactivity?

A4: While the provided research doesn't directly focus on applications, the reactions of this compound suggest potential utility in synthetic chemistry. Its involvement in forming triazaphospholes and diazaphospholes [] indicates it could be valuable for creating novel heterocyclic compounds. These heterocycles find diverse applications in fields like pharmaceuticals, materials science, and catalysis, highlighting the potential of this compound as a synthetic building block.

Q5: Are there any studies on the stability and compatibility of this compound with other materials?

A5: The provided abstracts don't delve into specific material compatibility or stability studies for this compound. Given its reactivity with specific Schiff bases [], further research is crucial to understanding its stability under various conditions and compatibility with different solvents, reagents, and materials. This information is crucial for safe handling and potential applications in chemical synthesis.

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